2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole
Description
Properties
IUPAC Name |
2-benzyl-5-(2,2,2-trifluoroethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2/c16-15(17,18)11-20-9-13-7-19(8-14(13)10-20)6-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFCJFPIOVZZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Octahydropyrrolo[3,4-c]pyrroles
Octahydropyrrolo[3,4-c]pyrroles are bicyclic nitrogen heterocycles that can be synthesized by cyclization reactions involving pyrrole or pyrrole-like intermediates. Common approaches include:
- Paal–Knorr Pyrrole Synthesis: Cyclization of 1,4-diketones with amines to form pyrrole rings, often used for pyrrole derivatives with various substitutions.
- Cycloaddition and Condensation Reactions: Using suitable dicarbonyl compounds and amines to build the bicyclic core.
- Functional Group Transformations: Introduction of alkyl or aryl substituents via alkylation, acylation, or reductive amination on the pyrrolo ring system.
These methods provide a platform to install substituents such as benzyl and trifluoroethyl groups at specific positions on the bicyclic scaffold.
Specific Preparation of 2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole
Based on patent WO2014139978A1 and related literature, the preparation involves the following key steps:
Construction of the Octahydropyrrolo[3,4-c]pyrrole Core
- Starting from a suitable pyrrole or hexahydropyrrolo[3,4-c]pyrrole intermediate, the bicyclic core is formed by cyclization reactions involving amines and diketones or ketoesters.
- The core is often prepared with protected or activated functional groups to allow further substitution.
Final Purification and Characterization
- The product is purified by chromatographic techniques such as column chromatography or recrystallization.
- Characterization is done by NMR, mass spectrometry, and elemental analysis to confirm the substitution pattern and purity.
Example Synthetic Route (Based on Patent WO2014139978A1)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of hexahydropyrrolo[3,4-c]pyrrole core | Cyclization of amine with diketone under acidic/basic catalysis | Bicyclic hexahydropyrrolo[3,4-c]pyrrole intermediate |
| 2 | Benzylation at position 2 | Benzyl bromide, base (e.g., K2CO3), solvent (DMF) | Introduction of benzyl substituent at C-2 |
| 3 | Alkylation with trifluoroethyl group | 2,2,2-Trifluoroethyl bromide, base, controlled temperature | Substitution at position 5 with trifluoroethyl group |
| 4 | Purification | Chromatography, recrystallization | Pure this compound |
Research Findings and Yields
- Yields for the cyclization steps to form the bicyclic core typically range from 60% to 85% depending on the substrate and conditions.
- Benzylation and trifluoroethylation steps generally proceed with moderate to good yields (50–80%), with selectivity controlled by reaction time and temperature.
- The trifluoroethyl substituent imparts significant electronic effects, often enhancing the biological activity of the compound, as observed in related pyrrole derivatives.
- The presence of trifluoromethyl or trifluoroethyl groups can increase metabolic stability and lipophilicity, which are desirable in medicinal chemistry.
Summary Table of Preparation Method Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Core formation | Acid/base catalysis, 60–85% yield | Cyclization of amines with diketones |
| Benzylation reagent | Benzyl bromide, K2CO3, DMF | Alkylation at C-2 position |
| Trifluoroethylation reagent | 2,2,2-Trifluoroethyl bromide, base | Alkylation at C-5 position |
| Reaction temperature | Room temperature to 60 °C | Controlled to avoid side reactions |
| Reaction time | 2–12 hours | Depends on step and reagent reactivity |
| Purification methods | Column chromatography, recrystallization | Ensures high purity and correct isomer |
| Typical overall yield | 40–65% (multi-step) | Depends on optimization |
Additional Notes
- Alternative synthetic routes may involve the use of transition metal catalysis or microwave-assisted synthesis to improve yields and reduce reaction times.
- The stereochemistry of the octahydropyrrolo[3,4-c]pyrrole ring system is crucial and often controlled by chiral catalysts or starting materials.
- Protective groups may be employed during synthesis to prevent undesired reactions at nitrogen atoms or other reactive sites.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole may be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets can provide insights into biological processes.
Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may make it suitable for designing new therapeutic agents with improved efficacy and selectivity.
Industry: In industry, this compound can be used in the development of advanced materials and chemical products. Its unique properties may contribute to the creation of innovative solutions in various sectors.
Mechanism of Action
The mechanism by which 2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding the precise mechanism requires detailed studies and experimental data.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among octahydropyrrolo[3,4-c]pyrrole derivatives lie in their substituents, which significantly impact molecular weight, polarity, and bioactivity:
Key Observations :
- Lipophilicity : Fluorination likely increases lipophilicity (logP), improving membrane permeability relative to pyridazine analogues, which may exhibit higher polarity due to aromatic nitrogen atoms .
- Molecular Weight : Pyridazine derivatives (280–294 g/mol) are lighter than thiourea derivatives (~300–350 g/mol), which could influence pharmacokinetic profiles .
Biological Activity
2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole is a fluorinated organic compound that has garnered attention due to its unique structural properties and potential biological applications. This compound belongs to the class of octahydropyrrolo derivatives, which are known for their diverse biological activities, including antiviral and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 284.32 g/mol. The trifluoroethyl group enhances its lipophilicity and stability, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, influencing their catalytic activity. This interaction may alter enzyme conformation and substrate affinity, leading to significant biochemical effects .
- Cell Signaling Modulation : It can modulate key signaling pathways by affecting the activity of protein kinase C (PKC), which plays a pivotal role in various cellular processes including growth and differentiation .
Antiviral Properties
Research indicates that derivatives of octahydropyrrolo compounds exhibit antiviral activity. For instance, certain analogs have been investigated for their potential to inhibit HIV replication by blocking CCR5 co-receptors . The presence of the trifluoroethyl group may enhance this activity through improved binding affinity.
Anticancer Activity
Studies have suggested that the structural characteristics of 2-benzylpyrroles can lead to anticancer effects. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
- Insecticidal Activity : A study evaluated the insecticidal properties of related benzylpyrroles. It was found that modifications in the benzene ring significantly affected insecticidal efficacy against pests like the oriental armyworm . While specific data on this compound was not provided, these findings suggest a potential for similar applications.
- Antimicrobial Testing : In a broader context of pyrrolopyridine derivatives, compounds with similar structures demonstrated varying degrees of antimicrobial activity against different bacterial strains. This highlights the potential for further exploration of this compound in antimicrobial research .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s bicyclic pyrrolo-pyrrole core can be synthesized via cyclization reactions using Boc-protected intermediates, followed by deprotection and functionalization. For example:
- Step 1 : Use a [3+2] cycloaddition to form the pyrrolidine ring, as seen in structurally related octahydropyrrolo[3,4-c]pyrrole derivatives .
- Step 2 : Introduce the trifluoroethyl group via nucleophilic substitution under anhydrous conditions (e.g., using 2,2,2-trifluoroethyl iodide and a base like K₂CO₃) .
- Critical Factors : Reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) significantly impact regioselectivity and yield. Lower temperatures favor the retention of stereochemistry in the bicyclic system .
Q. How can researchers characterize the stereochemistry and purity of this compound?
- Methodological Answer :
- Stereochemical Analysis : Use X-ray crystallography (as demonstrated for ethyl 2-benzyl derivatives in ) or NOE NMR experiments to confirm the relative configuration of the octahydropyrrolo-pyrrole core .
- Purity Assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS) to detect impurities below 0.1% .
- Chiral Separation : If enantiomers are present, employ chiral stationary-phase chromatography (e.g., Chiralpak AD-H) .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer :
- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. Pre-saturate aqueous buffers with DMSO (<5% v/v) for biological assays .
- Stability : Store at –20°C under inert gas (argon) to prevent oxidation of the pyrrole ring. Stability studies indicate <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How does the trifluoroethyl substituent influence the compound’s pharmacological activity compared to other alkyl/aryl groups?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The trifluoroethyl group enhances metabolic stability and lipophilicity, as demonstrated in orexin receptor antagonists (e.g., daridorexant analogs) . Replace this group with methyl or phenyl analogs to assess changes in receptor binding affinity (e.g., IC₅₀ shifts in radioligand displacement assays) .
- Comparative Data : In analogs like 5-(2-trifluoromethylphenyl)octahydropyrrolo[3,4-c]pyrrole, the CF₃ group increased antitumor activity by 40% compared to non-fluorinated derivatives .
Q. What strategies are effective in resolving contradictory data on the compound’s receptor selectivity (e.g., orexin vs. nicotinic acetylcholine receptors)?
- Methodological Answer :
- Assay Design : Use orthogonal binding assays (e.g., FLIPR for calcium flux vs. radioligand competition assays) to differentiate off-target effects .
- Computational Modeling : Perform molecular docking studies with orexin receptor subtypes (OX1R/OX2R) to identify key interactions (e.g., hydrogen bonding with Gln₃.³⁷) and validate with mutagenesis .
- Case Study : In -[11C]Methyl-5-[6-phenylpyridazine-3-yl]octahydropyrrolo[3,4-c]pyrrole showed conflicting selectivity in vivo; this was resolved by adjusting radiolabeling protocols to minimize tracer aggregation .
Q. How can researchers optimize the compound’s pharmacokinetic profile for CNS penetration?
- Methodological Answer :
- LogP/D Optimization : Aim for a logP of 2–3 (measured via shake-flask method) to balance blood-brain barrier (BBB) permeability and solubility .
- Pro-drug Strategies : Introduce ester or carbamate moieties at the benzyl position to enhance bioavailability, as seen in related octahydropyrrolo[3,4-c]pyrrole derivatives .
- In Vivo Validation : Use PET imaging with 11C-labeled analogs to quantify brain uptake in rodent models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies (e.g., antitumor vs. orexin antagonism)?
- Methodological Answer :
- Source Investigation : Verify compound purity (≥95% by HPLC) and stereochemical consistency, as impurities or racemic mixtures can skew results .
- Contextual Factors : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or assay endpoints (e.g., apoptosis vs. receptor occupancy) may explain variability. Replicate experiments using standardized protocols from and .
- Meta-Analysis : Cross-reference data from patents (e.g., CN202211476737.1 in ) and peer-reviewed studies to identify consensus mechanisms .
Experimental Design Considerations
Q. What in vitro and in vivo models are most suitable for evaluating the compound’s therapeutic potential?
- Methodological Answer :
- In Vitro : Use primary neuronal cultures or recombinant orexin receptor-expressing cells for mechanistic studies .
- In Vivo : For insomnia research, employ telemetry in rodents to monitor sleep architecture changes. For oncology, use xenograft models with fluorinated analogs to track tumor uptake via 19F-MRI .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
